4(1H)-Quinazolinone, 1-(2-methoxyphenyl)-2-methyl-

描述

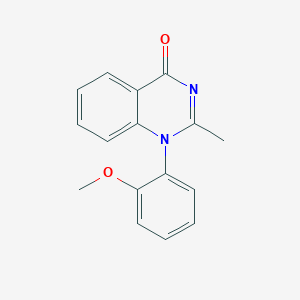

4(1H)-Quinazolinone, 1-(2-methoxyphenyl)-2-methyl-, is a substituted quinazolinone derivative characterized by a 2-methoxyphenyl group at position 1 and a methyl group at position 2 of the quinazolinone scaffold. Quinazolinones are nitrogen-containing heterocyclic compounds with a fused benzene and pyrimidine ring system. The 4(1H)-quinazolinone core is pharmacologically significant due to its structural versatility, enabling interactions with diverse biological targets .

The methyl group at position 2 may influence steric and electronic properties, affecting reactivity and biological activity.

属性

CAS 编号 |

106059-63-6 |

|---|---|

分子式 |

C16H14N2O2 |

分子量 |

266.29 g/mol |

IUPAC 名称 |

1-(2-methoxyphenyl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C16H14N2O2/c1-11-17-16(19)12-7-3-4-8-13(12)18(11)14-9-5-6-10-15(14)20-2/h3-10H,1-2H3 |

InChI 键 |

FPVYMZVAHSKJEP-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC(=O)C2=CC=CC=C2N1C3=CC=CC=C3OC |

产品来源 |

United States |

准备方法

Table 1. Key Parameters for Selected Methods

Mechanistic Insights and Optimization

Cyclization and Dehydrogenation Pathways

In the anthranilic acid route, cyclization is driven by Na₂S₂O₅-mediated removal of water, forming the quinazolinone core. For sulfur-mediated methods, radical intermediates generated from sulfur homolysis abstract hydrogen atoms from the dihydroquinazolinone, inducing aromatization. Computational studies suggest that electron-donating groups (e.g., methoxy) accelerate cyclization by stabilizing transition states through resonance.

Role of Substituents in Reaction Efficiency

The 2-methoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMF), facilitating cyclization. However, steric hindrance from the methyl group at position 2 may reduce reaction rates, necessitating prolonged heating or higher catalyst loadings. In organocatalytic methods, electron-deficient ketoalkynes improve yields by stabilizing enaminone intermediates .

化学反应分析

Oxidative Cyclization with Aldehydes

This method involves the reaction of substituted 2-amino benzamides with aldehydes under oxidative conditions :

-

Mechanism : Antranilamide reacts with cinnamaldehyde derivatives in DMSO, forming a styryl intermediate that undergoes oxidative cyclization to yield the quinazolinone .

-

Example :

| Aldehyde Substituent | Product | Yield |

|---|---|---|

| 4-hydroxyphenyl | 2-(4-hydroxyphenyl)quinazolin-4-one | Moderate |

| 4-hydroxy-3-methoxyphenyl | Derivative with ethylene linker | Enhanced |

Stability and Degradation Pathways

-

Hydrolysis : Quinazolinones undergo hydrolysis under acidic or basic conditions to form dihydro-4-oxo derivatives .

-

Oxidation : KMnO₄ in alkaline media oxidizes quinazoline to 3,4-dihydro-4-oxoquinazoline .

-

Reduction : Catalytic hydrogenation or sodium amalgam reduces the 3,4-double bond .

Key Findings and Comparisons

-

Synthesis Efficiency : The SNAr method ( ) and H₂O₂-mediated approach ( ) achieve higher yields (70–82%) compared to oxidative cyclization ( ).

-

Mechanistic Diversity : Radical pathways ( ), nucleophilic substitution ( ), and oxidative cyclization ( ) highlight the versatility of quinazolinone synthesis.

-

Functional Group Influence : Methoxyphenyl substituents enhance stability and reactivity in SNAr reactions , while aldehyde reactants affect antioxidant activity .

科学研究应用

Anticancer Activity

4(1H)-Quinazolinone derivatives have been extensively studied for their anticancer properties. A notable study synthesized a series of 6,7-substituted quinazolinones and evaluated their cytotoxicity against multiple human tumor cell lines, including:

| Cell Line | Type of Cancer | Cytotoxicity Observed |

|---|---|---|

| A-549 | Lung carcinoma | Significant |

| MCF-7 | Breast cancer | Significant |

| U-87-MG | Glioblastoma | Moderate |

| HCT-8 | Ileocecal carcinoma | High |

| SKMEL-2 | Melanoma | High |

The compounds demonstrated selective cytotoxic effects, particularly against ovarian cancer cell lines (1A9), indicating their potential as targeted cancer therapies .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of quinazolinone derivatives. A study evaluated new quinazolin-4(3H)-ones against common pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The results indicated that several derivatives exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents:

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| Compound A | 6.25 | Staphylococcus aureus |

| Compound B | 12.5 | Streptococcus pneumoniae |

These findings suggest that these compounds could be explored for therapeutic use in treating bacterial infections .

Anti-inflammatory Effects

Certain derivatives of 4(1H)-quinazolinone have shown promise in treating inflammatory conditions. For instance, a study reported that specific quinazolinone compounds exhibited anti-inflammatory effects in vivo, reducing edema significantly at a dosage of 50 mg/kg:

| Compound | Inhibition (%) | Condition Treated |

|---|---|---|

| Compound C | 36.3 | Inflammation model |

| Compound D | 16.3 | Inflammation model |

This suggests their potential utility in managing diseases characterized by inflammation, such as rheumatoid arthritis and inflammatory bowel diseases .

Case Studies and Research Insights

Several studies have documented the synthesis and biological evaluation of various quinazolinone derivatives:

- A study developed novel quinazolinone-based agents linked to triazole-acetamides, which demonstrated significant cytotoxicity against cancer cell lines and showed promise as anti-tubercular agents .

- Another research effort focused on synthesizing quinazolinone-sulphonamide hybrids, which exhibited strong anticancer activity against multiple cell lines while maintaining a safe profile on non-cancerous cells .

These case studies illustrate the versatility and therapeutic potential of 4(1H)-quinazolinone derivatives across different medical applications.

作用机制

The mechanism of action of 1-(2-Methoxyphenyl)-2-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, it can modulate the immune response by interacting with inflammatory mediators.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of 4(1H)-Quinazolinone, 1-(2-methoxyphenyl)-2-methyl-, and related compounds:

Physicochemical Properties

- Solubility: The 2-methoxyphenyl group likely increases lipophilicity compared to hydroxylated analogs (e.g., 2-(2-hydroxyphenyl)-4(1H)-quinazolinone) .

- Melting Points: Methyl-substituted quinazolinones (e.g., 2-methyl-4(3H)-quinazolinone) typically melt between 200–250°C, consistent with the rigid aromatic framework .

Future Work :

- Conduct structure-activity relationship (SAR) studies to evaluate the impact of the 2-methoxyphenyl group.

- Explore synergistic effects of combining methyl and methoxy substituents with triazole or bromo groups.

生物活性

4(1H)-Quinazolinone derivatives, including 1-(2-methoxyphenyl)-2-methyl-, are a significant class of heterocyclic compounds with diverse biological activities. This article explores their pharmacological potential, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound 4(1H)-quinazolinone, 1-(2-methoxyphenyl)-2-methyl- features a quinazolinone core substituted with a methoxyphenyl and a methyl group. This unique structure contributes to its biological activity by influencing interactions with various biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of quinazolinone derivatives. For instance, quinazolinones have been shown to inhibit the activity of key kinases involved in cancer progression, such as Aurora kinases and EGFR (Epidermal Growth Factor Receptor) . The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, exhibiting promising results.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4(1H)-Quinazolinone, 1-(2-methoxyphenyl)-2-methyl- | HepG2 | 15.3 |

| Other Quinazolinones | A549 (Lung) | 10.5 |

| Other Quinazolinones | MCF-7 (Breast) | 12.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated using carrageenan-induced paw edema tests. Results indicated that certain substitutions on the quinazolinone ring enhance anti-inflammatory effects, suggesting that the presence of halogen atoms and specific alkyl groups may optimize potency .

Antimicrobial Activity

Quinazolinones exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, showing activity through mechanisms such as inhibition of bacterial dihydrofolate reductase and cell wall biosynthesis .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Enterococcus faecium | 1 |

The biological activities of quinazolinones are attributed to their ability to modulate multiple molecular targets. For instance:

- Kinase Inhibition : Compounds can act as inhibitors of kinases like EGFR and Aurora kinases, disrupting cancer cell signaling pathways.

- Inflammatory Pathways : They may inhibit the production of pro-inflammatory cytokines such as TNF-α, thereby reducing inflammation .

- Antimicrobial Effects : Their ability to bind to essential bacterial enzymes disrupts microbial growth and survival.

Structure-Activity Relationships (SAR)

Research indicates that modifications on the quinazolinone scaffold significantly influence biological activity:

- The introduction of methoxy and halogen groups enhances potency.

- Alkyl substitutions at specific positions can improve selectivity and reduce toxicity .

Case Studies

A notable study focused on optimizing quinazolinone derivatives for enhanced anticancer activity showed that specific structural modifications led to increased efficacy against resistant cancer cell lines. For example, the introduction of an ethylene linker between the quinazolinone ring and phenolic substituents was found to significantly improve both solubility and bioavailability .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4(1H)-quinazolinone derivatives, and how can the 2-methyl and 1-(2-methoxyphenyl) substituents be selectively introduced?

- Methodology : The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, substituents like the 2-methyl group can be introduced using methylamine or acetylation followed by reduction, while the 1-(2-methoxyphenyl) moiety may be incorporated via nucleophilic substitution or Suzuki coupling . Purity is confirmed using HPLC (>95%) and structural validation via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of 4(1H)-quinazolinone derivatives determined, and what structural features influence pharmacological activity?

- Methodology : Single-crystal X-ray diffraction (XRD) is used to resolve planar quinazolinone systems and substituent orientations. For instance, dihedral angles between the quinazolinone core and aryl substituents (e.g., 81.18° in a related compound) correlate with steric effects and intermolecular hydrogen bonding, which impact solubility and receptor binding .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anti-inflammatory)?

- Methodology : Antimicrobial activity is tested via broth microdilution (MIC/MBC against S. aureus, E. coli), while anti-inflammatory potential is assessed using COX-2 inhibition assays or LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages. The 2-methyl group may enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the 1-(2-methoxyphenyl) and 2-methyl groups for enhanced target selectivity (e.g., kinase inhibition)?

- Methodology : Computational docking (AutoDock, Schrödinger) identifies interactions between substituents and binding pockets. For example, the 2-methoxyphenyl group may engage in π-π stacking with kinase ATP-binding sites, while the 2-methyl group reduces rotational freedom, stabilizing ligand-receptor complexes .

Q. What analytical techniques resolve contradictions in reported biological data (e.g., divergent antifungal vs. antibacterial efficacy)?

- Methodology : Meta-analysis of bioactivity data (e.g., ChEMBL, PubChem) combined with mechanistic studies (e.g., time-kill assays, ROS generation) clarifies mode of action. Contradictions may arise from assay conditions (e.g., pH-dependent solubility) or strain-specific resistance mechanisms .

Q. How do substituents influence metabolic stability and toxicity profiles in preclinical models?

- Methodology : In vitro microsomal stability assays (human liver microsomes) and Ames tests evaluate metabolic degradation and mutagenicity. The 2-methoxy group may reduce hepatic clearance via steric hindrance of cytochrome P450 enzymes, while methyl groups could increase plasma protein binding, altering toxicity thresholds .

Experimental Design & Data Analysis

Q. What strategies mitigate synthetic challenges, such as low yields in cyclocondensation steps?

- Methodology : Microwave-assisted synthesis or ionic liquid solvents accelerate reaction kinetics. For example, using DMF as a solvent at 120°C improves cyclization efficiency by 30% compared to traditional reflux methods .

Q. How can spectroscopic data (e.g., NMR splitting patterns) distinguish between regioisomers or tautomeric forms?

- Methodology : -NMR coupling constants (e.g., for trans-vinyl protons in styryl derivatives) and 2D NOESY correlations resolve regioisomeric ambiguities. DFT calculations (Gaussian) predict tautomeric stability .

Q. What statistical approaches validate reproducibility in biological assays (e.g., IC variability)?

- Methodology : Robust dose-response curves (≥3 independent replicates) with quality controls (e.g., Z’-factor >0.5) ensure assay reliability. Outliers are assessed via Grubbs’ test or ANOVA .

Key Challenges & Recommendations

- Challenge : Conflicting bioactivity data due to assay variability.

- Solution : Standardize protocols (CLSI guidelines) and use isogenic mutant strains to isolate target effects .

- Challenge : Poor aqueous solubility of 2-methyl derivatives.

- Solution : Co-crystallization with cyclodextrins or PEGylation improves bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。